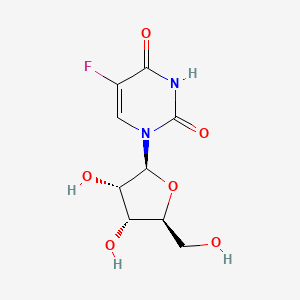
5-Fluoro-1-(b-L-ribofuranosyl)-uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-(b-L-ribofuranosyl)-uracil is a fluorinated pyrimidine nucleoside analog. This compound is known for its significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Vorbereitungsmethoden
The synthesis of 5-Fluoro-1-(b-L-ribofuranosyl)-uracil involves multiple steps. One common method includes the fluorination of uracil derivatives followed by glycosylation with a protected sugar moiety. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
5-Fluoro-1-(b-L-ribofuranosyl)-uracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-(b-L-ribofuranosyl)-uracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-(b-L-ribofuranosyl)-uracil involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes, disrupting the replication process of viruses and the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-1-(b-L-ribofuranosyl)-uracil is unique due to its fluorine atom, which enhances its stability and biological activity compared to other nucleoside analogs. Similar compounds include:
5-fluorouracil: A widely used anticancer agent.
Zidovudine: An antiviral drug used in the treatment of HIV.
Gemcitabine: Another nucleoside analog used in cancer therapy.
Eigenschaften
Molekularformel |
C9H11FN2O6 |
|---|---|
Molekulargewicht |
262.19 g/mol |
IUPAC-Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m0/s1 |
InChI-Schlüssel |
FHIDNBAQOFJWCA-TYQACLPBSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Sequenz |
N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















